

Scutebata G: A Technical Overview of its Chemical Structure, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Scutebata G

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Abstract

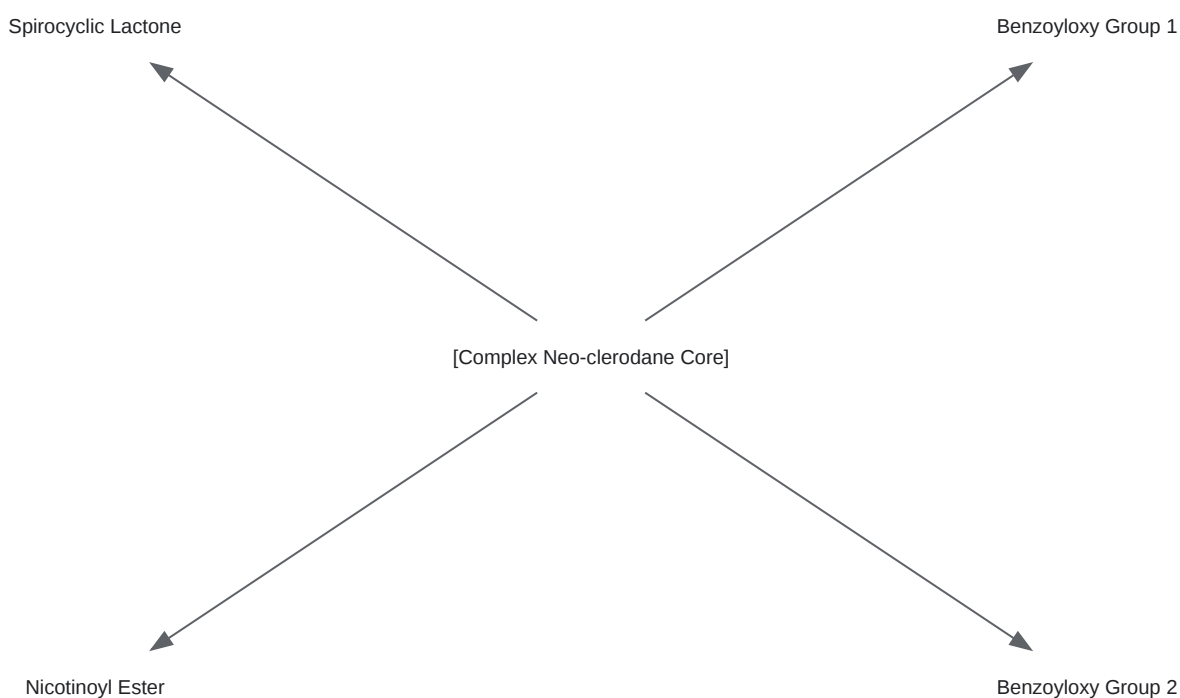
Scutebata G is a neo-clerodane diterpenoid isolated from the medicinal herb *Scutellaria barbata* D.Don. This document provides a comprehensive technical guide to the chemical structure, isolation, and biological properties of **Scutebata G**. Detailed experimental protocols for its isolation and characterization are outlined, and its cytotoxic activity against various cancer cell lines is presented in a structured format. This whitepaper is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Chemical Structure of Scutebata G

Scutebata G is a complex diterpenoid belonging to the neo-clerodane class. Its chemical structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The systematic name for **Scutebata G** is 3-Pyridinecarboxylic acid, (3S,4'aR,5'S,6'R,6'aR,10'R,10'aS,10'bR)-5',10'-bis(benzoyloxy)-1',2',4'a,5',6',6'a,10',10'a-octahydro-6',10'b-dimethyl-2'-oxospiro[furan-3(2H),3'(4'H)-[1H]naphtho[2,1-b]pyran]-5'-yl ester. The molecular formula is C₄₀H₄₁NO₉, with a corresponding molecular weight of approximately 679.77 g/mol.

The core of **Scutebata G** features a characteristic spirocyclic lactone system, a defining feature of "Type G" diterpenoids from *Scutellaria*. The structure is further distinguished by the presence of two benzyloxy groups and a nicotinoyl ester moiety, which contribute to its biological activity.

Chemical Structure of **Scutebata G**:



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Caption: A simplified representation of the key functional moieties of **Scutebata G**.

Physicochemical and Biological Data

Quantitative data for **Scutebata G** is summarized in the tables below. This includes its basic physicochemical properties and its cytotoxic activity against a panel of human cancer cell lines.

Property	Value	Source
Molecular Formula	C40H41NO9	[1]
Molecular Weight	679.77 g/mol	[1]
CAS Number	1207181-63-2	[2]
Appearance	Amorphous Powder	[3]

Table 1: Physicochemical Properties of **Scutebata G**.

Cell Line	Cancer Type	IC50 (μM)	Source
LoVo	Colon Carcinoma	22.56	[1][4]
MCF-7	Breast Adenocarcinoma	31.33	[1][4]
SMMC-7721	Hepatoma	32.49	[1][4]
HCT-116	Colon Carcinoma	28.29	[1][4]

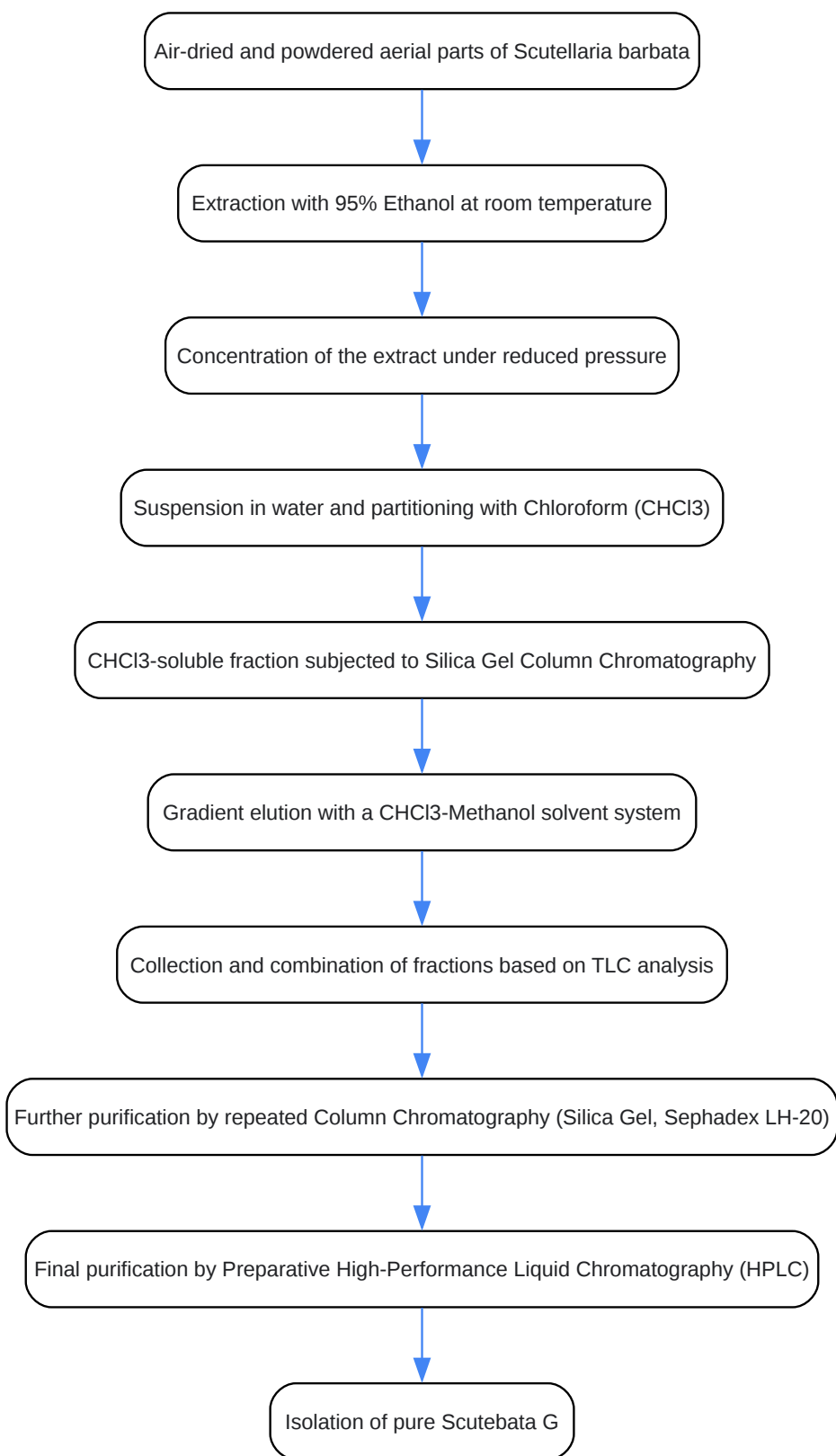
Table 2: Cytotoxic Activity of **Scutebata G**.

Experimental Protocols

The methodologies for the isolation and structural elucidation of **Scutebata G**, as well as the assessment of its cytotoxic activity, are detailed below.

Isolation of **Scutebata G** from *Scutellaria barbata*[3]

The isolation of **Scutebata G** from the aerial parts of *Scutellaria barbata* involves a multi-step extraction and chromatographic purification process.



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Caption: Workflow for the isolation of **Scutebata G**.

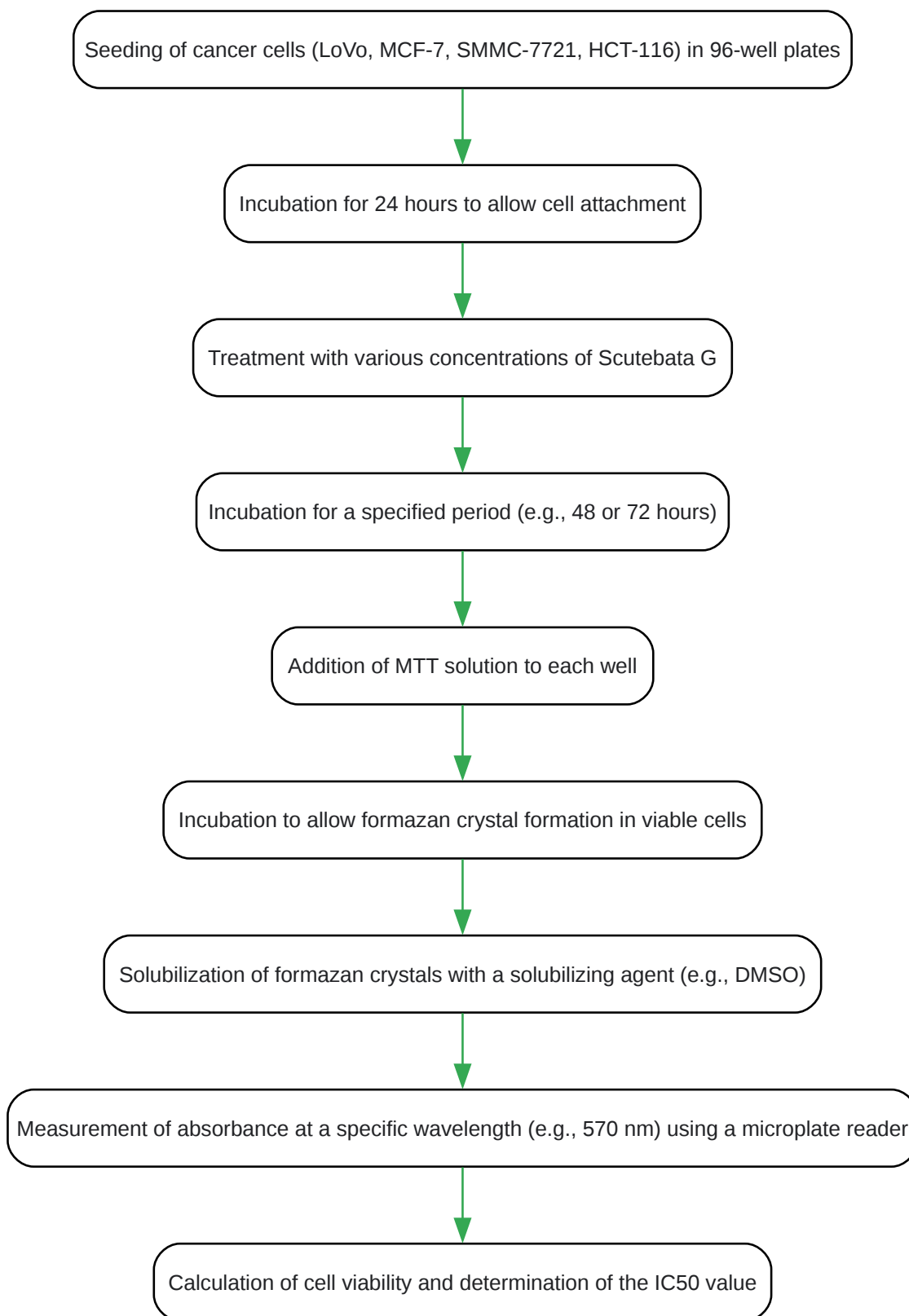
Structure Elucidation[3]

The chemical structure of **Scutebata G** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₄₀H₄₁NO₉.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provided information on the number and chemical environment of protons in the molecule.
 - ¹³C NMR: Provided information on the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex polycyclic structure and the positions of the ester functional groups.
 - ROESY: The relative configuration of the stereocenters was deduced from Rotating-frame Overhauser Effect Spectroscopy data.

Cytotoxicity Assay (MTT Assay)[1][4]

The cytotoxic activity of **Scutebata G** against various human cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

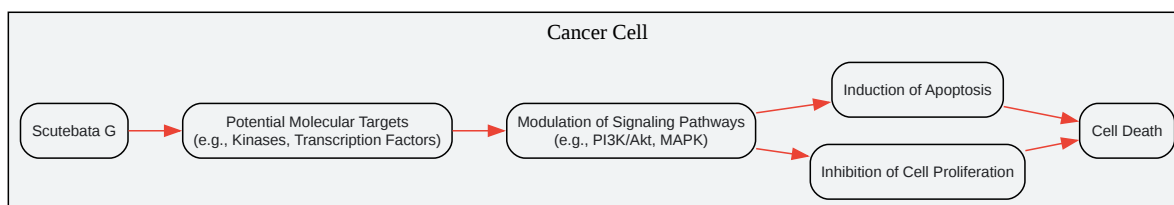


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Caption: General workflow of the MTT cytotoxicity assay.

Signaling Pathways

While the specific signaling pathways modulated by **Scutebata G** are still under investigation, many neo-clerodane diterpenoids are known to exert their cytotoxic effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Potential molecular targets could be involved in key cancer-related pathways such as the PI3K/Akt, MAPK, or NF- κ B signaling cascades. Further research is warranted to elucidate the precise mechanism of action of **Scutebata G**.



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Caption: A hypothetical signaling pathway for the anticancer activity of **Scutebata G**.

Conclusion

Scutebata G is a structurally complex neo-clerodane diterpenoid with demonstrated cytotoxic activity against several human cancer cell lines. This technical guide provides a centralized resource on its chemical structure, isolation from *Scutellaria barbata*, and key biological data. The detailed experimental protocols offer a foundation for further research into its synthesis, mechanism of action, and potential as a lead compound in the development of novel anticancer therapeutics. The information presented herein is intended to facilitate and inspire future investigations into this promising natural product.

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- To cite this document: BenchChem. [Scutebata G: A Technical Overview of its Chemical Structure, Isolation, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179327#what-is-the-chemical-structure-of-scutebata-g]

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